molecular formula C21H25ClN4O3 B1206323 3-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-(1H,3H)-quinazoline-2,4-dione hcl CAS No. 88068-72-8

3-(2-(4-(2-Methoxyphenyl)-1-piperazinyl)ethyl)-(1H,3H)-quinazoline-2,4-dione hcl

Numéro de catalogue B1206323
Numéro CAS: 88068-72-8
Poids moléculaire: 416.9 g/mol
Clé InChI: NPNDIKQZGVCHMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

SGB-1534 is a small molecule drug that acts as an antagonist of the adrenergic receptor alpha-1 (ADRA1). It was initially developed by Chugai Pharmaceutical Co., Ltd. for the treatment of cardiovascular diseases, particularly hypertension . The compound has a molecular formula of C21H25ClN4O3 and is known for its potent antihypertensive properties .

Méthodes De Préparation

SGB-1534 can be synthesized through two primary methods :

    Cyclization with Trichloromethyl Chloroformate: This method involves the cyclization of 1-(2-methoxyphenyl)-4-[2-(2-aminobenzoyl)amino-ethyl]piperazine with trichloromethyl chloroformate, using triethylamine as a condensing agent and methylene chloride as a solvent.

    Cyclization with Urea: This method involves the cyclization of the same starting material with urea by heating at 180°C in dimethylformamide (DMF).

Analyse Des Réactions Chimiques

SGB-1534 undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: SGB-1534 can undergo substitution reactions, particularly at the phenylpiperazine side chain, to form different analogues.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Applications De Recherche Scientifique

SGB-1534 has been extensively studied for its applications in various fields :

    Chemistry: The compound is used as a reference molecule in the study of adrenergic receptor antagonists.

    Biology: It is used to investigate the role of adrenergic receptors in various biological processes.

    Medicine: SGB-1534 has been evaluated for its antihypertensive properties and its potential use in treating cardiovascular diseases.

    Industry: The compound’s synthesis and derivatives are of interest in the pharmaceutical industry for the development of new therapeutic agents.

Mécanisme D'action

SGB-1534 exerts its effects by antagonizing the adrenergic receptor alpha-1 (ADRA1) . This receptor is involved in the regulation of vascular tone and blood pressure. By blocking this receptor, SGB-1534 prevents the binding of endogenous catecholamines, leading to vasodilation and a subsequent reduction in blood pressure. The compound’s mechanism of action involves the interruption of the sympathetic nervous system via peripheral alpha-1 adrenoceptor blockade .

Comparaison Avec Des Composés Similaires

SGB-1534 is compared with other adrenergic receptor antagonists, such as prazosin and ketanserin . While all these compounds share a similar mechanism of action, SGB-1534 is unique due to its specific structural features and binding affinity. The compound’s phenylpiperazine side chain and quinazoline nucleus contribute to its high selectivity and potency as an alpha-1 adrenoceptor antagonist .

Similar Compounds

    Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.

    Ketanserin: A compound with both alpha-1 adrenoceptor and serotonin receptor antagonistic properties.

    Terazosin: An alpha-1 adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia.

SGB-1534’s unique structural features and high binding affinity make it a valuable compound for research and therapeutic applications.

Propriétés

Numéro CAS

88068-72-8

Formule moléculaire

C21H25ClN4O3

Poids moléculaire

416.9 g/mol

Nom IUPAC

3-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-1H-quinazoline-2,4-dione;hydrochloride

InChI

InChI=1S/C21H24N4O3.ClH/c1-28-19-9-5-4-8-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-6-2-3-7-17(16)22-21(25)27;/h2-9H,10-15H2,1H3,(H,22,27);1H

Clé InChI

NPNDIKQZGVCHMQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl

SMILES canonique

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)C4=CC=CC=C4NC3=O.Cl

Synonymes

3-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-(1H,3H)-quinazoline-2,4-dione hydrochloride
SGB 1534
SGB-1534

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.